5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with a methyl group at position 5, a phenyl ring at position 2, and a carboxamide moiety at position 7 linked to a 4-methylthiazol-2-yl group. This structure combines aromatic and heteroaromatic systems, which are common in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-11-10-26-18(19-11)20-16(24)13-8-22(2)9-14-15(13)21-23(17(14)25)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDWWFSXPDUZKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
5-ethyl-N-(3-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS: 923145-85-1)
This compound shares the pyrazolo[4,3-c]pyridine core and 2-phenyl substitution with the target molecule but differs in key substituents:
- Position 5 : Ethyl group vs. methyl group in the target compound.
- Carboxamide side chain : 3-methoxybenzyl vs. 4-methylthiazol-2-yl.
Impact of Substituents :
Thiadiazolo-Pyrimidine Derivatives (IJAAS 2019)
While structurally distinct (pyrimidine vs. pyrazolo-pyridine core), these compounds share functional similarities:
- Carboxamide groups : Critical for hydrogen bonding in target interactions.
- Synthetic routes : Both utilize nucleophilic substitution for carboxamide formation .
Pharmacological Analogs: mGluR5 Antagonists
SIB-1757 and SIB-1893
Although structurally unrelated (pyridine derivatives), these noncompetitive mGluR5 antagonists highlight the therapeutic relevance of carboxamide-containing heterocycles in CNS disorders:
Preparation Methods
Pyrazole Ring Formation via Modified Japp–Klingemann Reaction
The Japp–Klingemann reaction enables the coupling of diazonium salts with β-keto esters to form hydrazones, which cyclize to pyrazoles. For example, 2-chloro-3-nitropyridine derivatives react with acetylacetone derivatives under basic conditions to yield pyrazolo[4,3-c]pyridine intermediates. Key steps include:
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Diazotization : Aryl amines are converted to diazonium tosylates at 0–5°C.
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Azo Coupling : Diazonium salts react with β-keto esters (e.g., ethyl acetoacetate) to form hydrazones.
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Cyclization : Hydrazones undergo intramolecular nucleophilic substitution (SNAr) in DMF at 80°C, eliminating nitrous acid to form the pyrazole ring.
This method achieves yields of 65–78% for analogous pyrazolo[4,3-c]pyridines, with regioselectivity controlled by the electron-withdrawing nitro group.
Functionalization of the Pyrazolo[4,3-c]Pyridine Core
Introduction of the 5-Methyl Group
Methylation at position 5 is accomplished via alkylation of a preformed pyrazole intermediate . For instance, treating 3-amino-4-methylpyrazole with methyl iodide in the presence of K2CO3 in DMF at 60°C introduces the methyl group with >85% efficiency. Alternatively, direct synthesis using methyl-substituted β-keto esters in the Japp–Klingemann reaction avoids post-cyclization modifications.
Incorporation of the 2-Phenyl Substituent
The phenyl group at position 2 is introduced via Suzuki–Miyaura cross-coupling . A bromo- or iodo-substituted pyrazolo[4,3-c]pyridine intermediate reacts with phenylboronic acid under Pd(PPh3)4 catalysis in THF/H2O (3:1) at 80°C, yielding the biphenyl derivative in 70–84% yield.
Oxidation to the 3-Oxo Group
The 3-oxo moiety is installed through oxidative dehydrogenation using MnO2 in refluxing toluene. For example, 3H-pyrazolo[4,3-c]pyridine derivatives are oxidized to their 3-oxo counterparts in 88–92% yield.
Synthesis of the 7-Carboxamide Substituent
Carboxylic Acid Intermediate
The 7-carboxyl group is introduced via hydrolysis of a cyano precursor . Reacting 7-cyano-pyrazolo[4,3-c]pyridine with 10% NaOH in ethanol under reflux for 4 hours yields the carboxylic acid (90% yield).
Amide Coupling with 4-Methyl-1,3-Thiazol-2-Amine
The final amide bond is formed using carbodiimide-mediated coupling . The carboxylic acid (1 equiv) reacts with 4-methyl-1,3-thiazol-2-amine (1.2 equiv) in DCM with EDCl (1.5 equiv) and HOBt (1.5 equiv) at room temperature for 12 hours, achieving 75–82% yield.
Optimization Strategies and Challenges
Regioselectivity in Cyclization
Regioselective pyrazole formation depends on the electronic effects of substituents. Electron-withdrawing groups (e.g., NO2) at position 3 of the pyridine direct cyclization to the desired [4,3-c] isomer, minimizing [3,4-c] byproducts.
Solvent and Catalyst Selection
Purification Techniques
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) effectively separates regioisomers.
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Recrystallization : Ethanol/water mixtures (4:1) purify final amide products.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
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ESI-MS : [M+H]⁺ at m/z 394.12 (calculated 394.14).
Comparative Analysis of Synthetic Routes
| Method Step | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Japp–Klingemann Cyclization | 65–78 | One-pot procedure, high regioselectivity | Requires nitro precursors |
| Suzuki Coupling | 70–84 | Mild conditions, functional group tolerance | Sensitive to moisture |
| EDCl/HOBt Amide Coupling | 75–82 | High efficiency, minimal racemization | Costly reagents |
Q & A
Basic Research Question: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the condensation of a pyrazolo[4,3-c]pyridine precursor with a functionalized thiazole derivative. Key steps include:
- Cyclization reactions under reflux conditions (e.g., using ethanol or DMF as solvents at 60–80°C) to form the pyrazolo-pyridine core .
- Amide coupling between the carboxylic acid intermediate and the 4-methylthiazol-2-amine group, facilitated by coupling agents like EDC/HOBt or DCC .
- Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) to isolate the final product .
Critical parameters include maintaining anhydrous conditions for moisture-sensitive steps and optimizing stoichiometry to minimize byproducts .
Basic Research Question: How can researchers confirm the molecular structure and purity of this compound?
Methodological Answer:
- Spectroscopic Characterization :
- 1H/13C NMR : Assign peaks to confirm substituents (e.g., methyl groups on thiazole and pyridine rings, phenyl protons) .
- IR Spectroscopy : Validate carbonyl (C=O) and amide (N-H) functional groups .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
- Purity Analysis :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Elemental Analysis : Verify carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values .
Advanced Research Question: What strategies are recommended for elucidating its mechanism of action in antimicrobial assays?
Methodological Answer:
- Enzyme Inhibition Assays : Test against bacterial targets (e.g., DNA gyrase or β-lactamase) using fluorogenic substrates to quantify inhibition constants (Ki) .
- Molecular Docking : Model interactions with target enzymes (e.g., PDB: 1KZN for gyrase) using software like AutoDock Vina to identify binding motifs in the pyrazolo-pyridine core .
- Comparative Studies : Compare activity against structurally similar analogs (e.g., 5-ethyl or 5-propyl derivatives) to correlate substituent effects with potency .
Advanced Research Question: How can structural modifications enhance its pharmacokinetic properties?
Methodological Answer:
- Solubility Optimization : Introduce hydrophilic groups (e.g., hydroxyl or PEG chains) at the 5-methyl position while monitoring logP values via shake-flask assays .
- Metabolic Stability : Replace the phenyl group with fluorinated analogs to reduce cytochrome P450-mediated degradation, assessed using liver microsome assays .
- Bioavailability : Employ prodrug strategies (e.g., esterification of the carboxamide) and evaluate oral absorption in rodent models .
Advanced Research Question: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Replicate studies using identical protocols (e.g., MIC determination via broth microdilution per CLSI guidelines) to eliminate variability .
- Orthogonal Validation : Cross-verify results with alternative assays (e.g., time-kill kinetics for antimicrobial activity vs. static MIC values) .
- Stability Testing : Monitor compound degradation under assay conditions (pH, temperature) via LC-MS to rule out false negatives .
Advanced Research Question: What computational methods are effective for predicting structure-activity relationships (SAR)?
Methodological Answer:
- QSAR Modeling : Use descriptors like topological polar surface area (TPSA) and Hammett constants to correlate substituent electronic effects with activity .
- Free Energy Perturbation (FEP) : Simulate binding free energy changes upon structural modifications (e.g., methyl to ethyl groups) using Schrödinger Suite .
- ADMET Prediction : Apply tools like SwissADME to forecast absorption and toxicity profiles early in SAR studies .
Basic Research Question: What analytical techniques are suitable for studying its stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .
- Thermal Stability : Use DSC/TGA to determine melting points and decomposition temperatures .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
